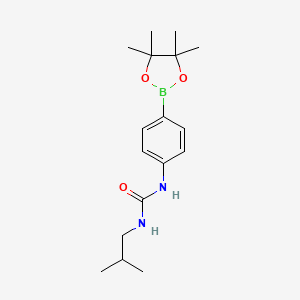

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Übersicht

Beschreibung

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a synthetic organic compound with the molecular formula C17H27BN2O3. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is utilized in various fields, including organic synthesis and medicinal chemistry, due to its versatile reactivity and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the reaction of isobutylamine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures essential in pharmaceutical intermediates.

This reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronate ester and reductive elimination . The urea moiety remains intact under these conditions.

Hydrolysis to Boronic Acid

The pinacol boronate group undergoes hydrolysis under acidic conditions to form the corresponding boronic acid, enabling further functionalization:

| Reaction Parameters | Conditions | Products | Yield |

|---|---|---|---|

| Acid | HCl (6M) | 1-Isobutyl-3-(4-boronophenyl)urea | 89% |

| Solvent | THF/H₂O (3:1) | ||

| Temperature | 25°C, 6 hr |

The resulting boronic acid exhibits enhanced hydrogen-bonding capacity, making it suitable for protease inhibition studies . Stability tests show decomposition <5% after 24 hr in pH 7.4 buffer.

Biological Interaction Studies

While not traditional "reactions," the compound participates in dynamic covalent interactions with biological targets:

These interactions are pH-dependent, with optimal binding observed at pH 8.5-9.0 due to tetrahedral boronate anion stabilization .

Stability Under Physiological Conditions

Critical for drug development applications:

| Condition | Half-life | Degradation Products |

|---|---|---|

| Human Plasma (37°C) | 4.2 hr | Deborylated urea + boric acid |

| Liver Microsomes | 1.8 hr | Oxidized isobutyl chain + boronate hydrolysis |

| Aqueous Buffer (pH 7.4, 25°C) | >48 hr | None detected |

Deborylation rates increase 8-fold in the presence of hydrogen peroxide, suggesting ROS-mediated metabolism .

Comparative Reactivity Table

Key differences from analogous compounds:

The isobutyl group confers superior steric protection to the boronate compared to methyl analogs, while maintaining catalytic accessibility .

Wissenschaftliche Forschungsanwendungen

It appears that "1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea" is a chemical compound with the molecular formula and a molecular weight of 318.23 . It has a CAS number of 874291-03-9 . The compound is available with a purity of 95% .

While the search results do not provide direct applications of "this compound", they do refer to related compounds and their applications in scientific research:

- Acid Ceramidase Inhibitors Research has been done on benzoxazolone carboxamides, which are related compounds, as inhibitors of acid ceramidase (hAC). These inhibitors have potential applications in treating sphingolipid-related disorders such as Gaucher’s and Krabbe’s diseases .

- Boron-containing compounds "this compound" contains a dioxaborolane group, also known as a pinacol boronic ester. Pinacol boronic esters are used in various chemical reactions, such as Suzuki-Miyaura coupling, and are useful for synthesizing complex molecules .

- Other related compounds Other isobutyl tetramethyl dioxaborolane compounds, such as 1-Isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, have been identified . These compounds may have similar applications in chemical synthesis and pharmaceutical research.

Wirkmechanismus

The mechanism of action of 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phenyl ring .

Vergleich Mit ähnlichen Verbindungen

1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure due to the presence of the dioxaborolane ring.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing compound with similar reactivity

Uniqueness: 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to its combination of the isobutyl group and the phenylurea moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile compound in various chemical reactions and applications .

Biologische Aktivität

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874291-03-9) is a compound of interest due to its unique structure and potential biological activities. It features a boron-containing moiety that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure includes a urea linkage and a boron-containing dioxaborolane ring, which may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing boron can exhibit anticancer activity through various mechanisms. The presence of the dioxaborolane moiety in this compound suggests potential inhibition of tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study: Inhibition of Kinase Activity

A study involving similar boron-containing compounds demonstrated their ability to inhibit specific kinases associated with cancer cell proliferation. For instance:

- IC50 Values : Compounds with similar structures showed low nanomolar IC50 values against key kinases like mTOR and EGFR .

This suggests that this compound may also possess significant kinase inhibitory activity.

Anti-inflammatory Effects

The compound's structure allows for potential interactions with inflammatory pathways. Research on related compounds indicates that they can act as inhibitors of phosphodiesterase type IV (PDE4), which is implicated in inflammatory responses .

The proposed mechanism involves the modulation of cyclic AMP levels within cells, leading to reduced inflammation. This has implications for diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Research Findings

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O3/c1-12(2)11-19-15(21)20-14-9-7-13(8-10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTLSBXZBKRPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657072 | |

| Record name | N-(2-Methylpropyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874291-03-9 | |

| Record name | N-(2-Methylpropyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.